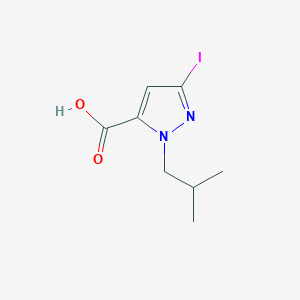
5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid, also known as IMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the pyrazole family of organic compounds and has a molecular formula of C9H12IN3O2.
Mechanism of Action
5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid exerts its effects by inhibiting the activity of enzymes involved in the endocannabinoid signaling pathway. Specifically, 5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid has been shown to inhibit FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, 5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid increases the levels of anandamide, which in turn activates cannabinoid receptors and produces various physiological effects.
Biochemical and Physiological Effects:
5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid has been shown to produce a variety of physiological effects in animal models, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are thought to be mediated by the activation of cannabinoid receptors, which are involved in the regulation of various physiological processes, such as pain perception, inflammation, and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid is its potent inhibitory activity against FAAH and MAGL, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of 5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of FAAH and MAGL, which could have therapeutic potential in the treatment of various diseases. Another area of interest is the investigation of the effects of 5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid on other physiological processes, such as memory and learning. Overall, 5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid has the potential to be a valuable tool for studying the endocannabinoid system and developing new therapeutics for various diseases.
Synthesis Methods
The synthesis of 5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid involves the reaction of 2-methylpropylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with potassium iodide and sodium hydroxide. The final product is obtained through acid hydrolysis of the resulting ester.
Scientific Research Applications
5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid has been extensively studied for its potential applications in the field of drug discovery. Several studies have reported that 5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid exhibits potent inhibitory activity against certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the regulation of endocannabinoid signaling pathways. These findings have led to the suggestion that 5-Iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid may have therapeutic potential in the treatment of various diseases, such as pain, inflammation, and anxiety.
properties
IUPAC Name |
5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-5(2)4-11-6(8(12)13)3-7(9)10-11/h3,5H,4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJJZKZDWCZVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2619771.png)
![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2619772.png)






![2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2619781.png)
![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-methoxybenzyl)acetamide](/img/structure/B2619783.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide](/img/structure/B2619786.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
